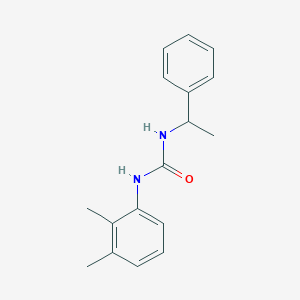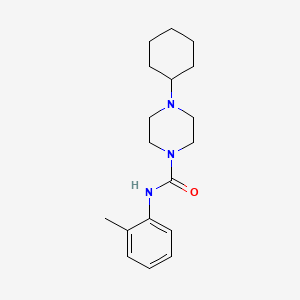![molecular formula C18H12ClN3 B5321361 3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5321361.png)
3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a heterocyclic compound that belongs to the pyrazolopyrimidine family. It has a molecular formula of C20H14ClN3 and a molecular weight of 341.8 g/mol.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, studies have shown that it may act by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. It has also been suggested that this compound may interact with DNA and RNA, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to possess antiviral activity against herpes simplex virus and human immunodeficiency virus. In vivo studies have demonstrated that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to enhance plant growth and improve crop yield.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. Additionally, this compound has been extensively studied, and its properties and effects are well characterized. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells and organisms, and caution should be exercised when handling and using this compound.
Orientations Futures
There are several future directions for research involving 3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine. One area of interest is the development of new drugs based on this compound for the treatment of cancer, neurodegenerative disorders, and viral infections. Another area of interest is the development of new materials based on this compound with unique properties, such as improved conductivity or catalytic activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity, which will help to guide its safe and effective use in various applications.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine involves the reaction of 3-chloroaniline and phenylhydrazine in the presence of sodium acetate and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The yield of this compound obtained through this method is approximately 60%.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess anticancer, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yield. In material science, this compound has been explored for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3/c19-15-8-4-7-14(11-15)16-12-21-22-17(9-10-20-18(16)22)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIDMTZICKJVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)

![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)

![3-{2-[2-(1-isopropylpiperidin-4-yl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5321326.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)

![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)


![N-(2,3-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5321356.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5321366.png)
![[4-(3-fluorobenzyl)-1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5321367.png)